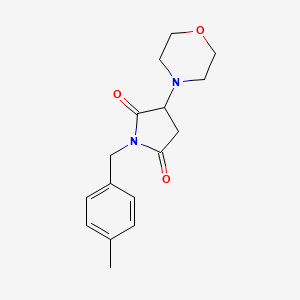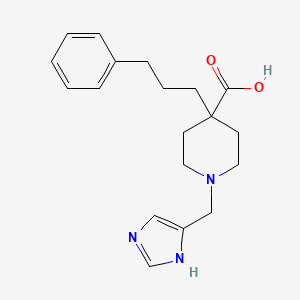
1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione, also known as NMDA receptor antagonist, is a chemical compound that has been extensively studied in scientific research. This compound is commonly used in laboratory experiments to study the biochemical and physiological effects on the central nervous system.
作用機序
1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione acts as an 1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione receptor antagonist, which means that it blocks the action of glutamate at the 1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione receptor. This receptor is involved in the regulation of synaptic plasticity, learning, and memory. By blocking the 1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione receptor, this compound can prevent the overstimulation of neurons, which can lead to cell death and neurodegeneration.
Biochemical and Physiological Effects:
1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been shown to have a variety of biochemical and physiological effects on the central nervous system. It has been shown to improve learning and memory in animal models, as well as to have neuroprotective effects. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione in lab experiments is its well-established synthesis method. This compound is also relatively easy to work with and has been extensively studied, which means that there is a large body of literature available on its effects. However, one limitation of using this compound is that it can be expensive to purchase, which may make it difficult for some researchers to use.
将来の方向性
There are many potential future directions for research involving 1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione. One area of interest is in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. This compound has been shown to have neuroprotective effects, which may make it a promising candidate for the development of new treatments for these disorders. Additionally, further research is needed to better understand the mechanism of action of this compound and how it interacts with other neurotransmitter systems in the brain.
合成法
The synthesis of 1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione involves the reaction of 4-methylbenzylamine with 4-morpholinecarboxylic acid. The resulting product is then treated with acetic anhydride to form the final product. This synthesis method has been well-established and has been used in numerous studies.
科学的研究の応用
1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione has been extensively used in scientific research to study the central nervous system. It is commonly used as an 1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione receptor antagonist and has been shown to have neuroprotective effects. This compound has been used in studies to investigate the role of 1-(4-methylbenzyl)-3-(4-morpholinyl)-2,5-pyrrolidinedione receptors in learning and memory, as well as in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
特性
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-morpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-12-2-4-13(5-3-12)11-18-15(19)10-14(16(18)20)17-6-8-21-9-7-17/h2-5,14H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLMIQHNNNGYBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)CC(C2=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzyl)-3-(morpholin-4-yl)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5292410.png)
![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-4H-1,2,4-triazole](/img/structure/B5292418.png)
![1-(4-methyl-2-pyridinyl)-4-[2-(3-pyrrolidinyl)benzoyl]piperazine dihydrochloride](/img/structure/B5292423.png)

![5-amino-3-[1-cyano-2-(3,4-diethoxy-5-iodophenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5292439.png)
![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5292464.png)
![4-{[6-tert-butyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5292471.png)
![(2R*,3S*,6R*)-5-(cyclopropylacetyl)-3-(2-methoxyphenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5292477.png)

![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine hydrochloride](/img/structure/B5292485.png)
![4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine-1-sulfonamide](/img/structure/B5292487.png)
![ethyl 3-[8-methoxy-3-(2-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5292499.png)
![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5292501.png)
![1,3,5-trimethyl-4-(1-{4-phenyl-5-[2-(1H-pyrazol-1-yl)ethyl]-1H-imidazol-1-yl}ethyl)-1H-pyrazole](/img/structure/B5292507.png)